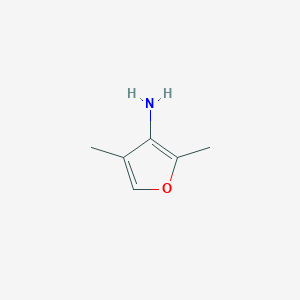
2,4-Dimethylfuran-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethylfuran-3-amine is an organic compound with the molecular formula C6H9NO. It is a derivative of furan, a heterocyclic aromatic organic compound, and features an amine group at the 3-position and two methyl groups at the 2- and 4-positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylfuran-3-amine typically involves the functionalization of a furan ring. One common method is the amination of 2,4-dimethylfuran. This can be achieved through a nucleophilic substitution reaction where an amine group is introduced to the furan ring under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of catalysts and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylfuran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan oxides, while substitution could produce a variety of substituted amines .
Scientific Research Applications
2,4-Dimethylfuran-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 2,4-Dimethylfuran-3-amine exerts its effects involves its interaction with various molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic reactions, influencing biological pathways and chemical reactions. The furan ring’s aromatic nature also contributes to its reactivity and interaction with other molecules .
Comparison with Similar Compounds
2,5-Dimethylfuran: Another furan derivative with similar structural properties but different reactivity.
3-Methylfuran: Lacks the second methyl group, leading to different chemical behavior.
Furan-2-carboxamide: Features a carboxamide group instead of an amine, resulting in distinct applications
Properties
Molecular Formula |
C6H9NO |
|---|---|
Molecular Weight |
111.14 g/mol |
IUPAC Name |
2,4-dimethylfuran-3-amine |
InChI |
InChI=1S/C6H9NO/c1-4-3-8-5(2)6(4)7/h3H,7H2,1-2H3 |
InChI Key |
DZQPHOZTEOOZQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=C1N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



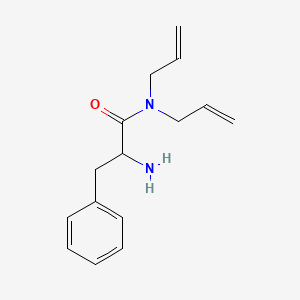

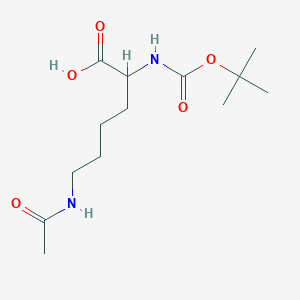
![2-(2-Ethylidenehydrazinyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B12816735.png)
![2,8-Dimethylimidazo[1,2-a]pyrazine](/img/structure/B12816741.png)
![2-pyridin-2-yl-6-[6-[3-[6-(6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]phenyl]pyridin-2-yl]pyridine](/img/structure/B12816747.png)
![(3R)-4-(6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(4-methoxy-2-methylphenyl)-3-methyl-1-piperazinecarboxamide](/img/structure/B12816751.png)
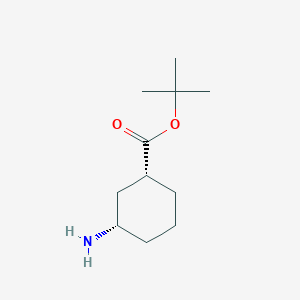
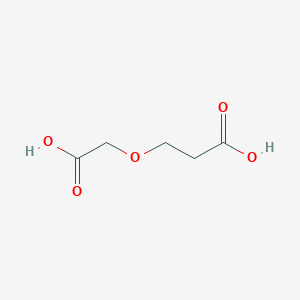


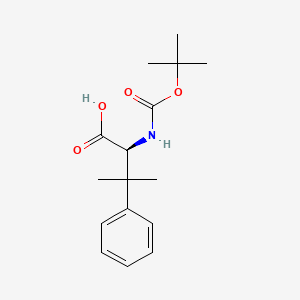
![5-chloro-6-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12816797.png)
